molecular formula C14H19NO2S B2913925 N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide CAS No. 2310124-48-0

N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2913925
CAS No.: 2310124-48-0
M. Wt: 265.37
InChI Key: VTLWRFVATUTNNO-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide is a chemical compound that features a unique structure combining oxane, thiophene, and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide typically involves multi-step reactions. One common method includes the reaction of oxane derivatives with thiophene compounds under controlled conditions to form the intermediate product. This intermediate is then reacted with cyclopropanecarboxylic acid derivatives to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as crystallization, distillation, or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide is unique due to its combination of oxane, thiophene, and cyclopropane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(11-3-4-11)15-13(12-2-1-9-18-12)10-5-7-17-8-6-10/h1-2,9-11,13H,3-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWRFVATUTNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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